Antibacterial Class Potential: Inferring the Target Compound's Differentiation from the N-(1,3,4-oxadiazol-2-yl)benzamide Scaffold
No direct quantitative biological data (e.g., MIC, IC50, Ki) were identified for the specific compound CAS 899734-66-8. The closest class-level evidence comes from Opoku-Temeng et al. (2018), who reported that the optimized N-(1,3,4-oxadiazol-2-yl)benzamide analog F6 inhibited growth of MRSA, VISA, VRSA, and VRE at 1–2 µg/mL, was non-toxic to mammalian cells, and was equipotent to fusidic acid in a mouse skin wound infection model [1]. The target compound differs from F6 in its butoxy chain position (3-butoxy vs. F6's substitution pattern) and the dimethoxyphenyl group on the oxadiazole ring, which constitutes a distinct chemical entity within this privileged scaffold.
| Evidence Dimension | Antibacterial activity (MIC) against MRSA/VRE |
|---|---|
| Target Compound Data | Not available (no quantitative data identified for CAS 899734-66-8) |
| Comparator Or Baseline | F6 (optimized N-(1,3,4-oxadiazol-2-yl)benzamide analog): MIC = 1–2 µg/mL against MRSA, VISA, VRSA, VRE |
| Quantified Difference | Cannot be calculated; the target compound is a structurally distinct analog with uncharacterized potency |
| Conditions | In vitro broth microdilution assay (CLSI guidelines) against clinical isolates; in vivo mouse skin wound model |
Why This Matters
Procurement decisions must be based on the specific substitution pattern; class-level data from F6 demonstrate the scaffold's potential but do not guarantee the target compound's activity.
- [1] Opoku-Temeng C, Naclerio GA, Mohammad H, et al. N-(1,3,4-oxadiazol-2-yl)benzamide analogs, bacteriostatic agents against methicillin- and vancomycin-resistant bacteria. Eur J Med Chem. 2018;155:797-805. doi:10.1016/j.ejmech.2018.06.023 View Source
